![molecular formula C10H19NO2 B187019 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI) CAS No. 197244-19-2](/img/structure/B187019.png)
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)
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Description
Isoxazole is an important five-membered heterocycle containing one oxygen atom and one nitrogen atom at adjacent positions . It is considered an essential pharmacophore due to its prominent efficiency in a broad spectrum of the medicinal field .
Synthesis Analysis
Isoxazole has been constantly evaluated and used in many biological applications for a decade . The development of environmentally friendly strategies for the synthesis of organic compounds is a fundamental key to synthetic chemistry . Green synthesis is among the most widely used techniques in synthetic chemistry .Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
A series of alk-5-enyl aldehydes derived from various carbohydrates can be transformed into the corresponding oximes. Thermolysis of these oximes results in the isolation of hexahydro-1H-cyclopent[c]isoxazoles in good yields via intramolecular oxime olefin cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific substitutions on the isoxazole ring .Safety And Hazards
Future Directions
Given the wide range of biological activities and therapeutic potential of isoxazole, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The current review thus presents various greener approaches followed for the synthesis of isoxazole analogues .
properties
IUPAC Name |
1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFDNAHYHDWIS-RCAUJQPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C2CCCC2CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CN1[C@@H]2CCC[C@@H]2CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI) |
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